5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1105195-89-8
VCID: VC4341352
InChI: InChI=1S/C11H12ClN3O2/c1-4-6-5-13-9-7(8(6)12)10(16)15(3)11(17)14(9)2/h5H,4H2,1-3H3
SMILES: CCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.69

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

CAS No.: 1105195-89-8

Cat. No.: VC4341352

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.69

* For research use only. Not for human or veterinary use.

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione - 1105195-89-8

Specification

CAS No. 1105195-89-8
Molecular Formula C11H12ClN3O2
Molecular Weight 253.69
IUPAC Name 5-chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H12ClN3O2/c1-4-6-5-13-9-7(8(6)12)10(16)15(3)11(17)14(9)2/h5H,4H2,1-3H3
Standard InChI Key RLJBUWFQNDOBNE-UHFFFAOYSA-N
SMILES CCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C

Introduction

Synthesis and Structural Characterization

Cyclization of 6-Aminouracil Derivatives

A common approach involves the alkylation of 6-aminouracil precursors followed by cyclization. For example:

  • Alkylation: 6-Amino-1,3-dimethyluracil reacts with ethyl iodide to introduce the ethyl group .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3_3) introduces the chloro substituent at position 5 .

  • Cyclization: Vilsmeier-Haack conditions (DMF/POCl3_3) facilitate pyridine ring formation, yielding the target compound .

Multi-Component Reactions (MCRs)

Ultrasound-assisted MCRs using ionic liquids (e.g., [H-NMP][HSO4_4]) have been employed for related pyrido[2,3-d]pyrimidines, offering high yields (70–90%) under eco-friendly conditions .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Alkylation-CyclizationPOCl3_3, DMF, 60–80°C79%
Multi-Component Reaction[H-NMP][HSO4_4], H2_2O, ultrasonic irradiation84%

Structural Analysis

Key spectroscopic data:

  • 1^1H NMR (DMSO-d6d_6): δ 3.38 (s, 3H, N-CH3_3), 3.55 (s, 3H, N-CH3_3), 1.42 (t, 3H, CH2_2CH3_3), 4.12 (q, 2H, CH2_2CH3_3), 7.40 (d, 1H, pyridine-H), 8.55 (d, 1H, pyridine-H) .

  • IR: Peaks at 1705 cm1^{-1} (C=O), 1650 cm1^{-1} (C=N), and 750 cm1^{-1} (C-Cl).

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Limited data; predicted moderate solubility in polar aprotic solvents (DMF, DMSO) due to chloro and carbonyl groups.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions .

Reactivity Profile

The compound undergoes characteristic reactions of pyrido[2,3-d]pyrimidines:

  • Nucleophilic Substitution: Chloro group at position 5 reacts with amines/thiols to form derivatives (e.g., 5-amino analogs) .

  • Reduction: Cyano or carbonyl groups can be reduced to amines or alcohols using LiAlH4_4 or catalytic hydrogenation.

  • Oxidation: Ethyl group oxidizes to carboxylic acid under strong oxidants (e.g., KMnO4_4).

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) and PIM-1 kinase, implicated in cancer cell proliferation:

  • eEF-2K Inhibition: IC50_{50} = 420 nM (compound 6 in ), reducing MDA-MB-231 breast cancer cell viability by 60% at 10 µM .

  • PIM-1 Inhibition: Analogous derivatives show IC50_{50} values of 11.4–17.2 nM, comparable to staurosporine (IC50_{50} = 16.7 nM) .

Table 2: Anticancer Activity of Selected Derivatives

CompoundTargetIC50_{50}Cell LineReference
Derivative 6eEF-2K420 nMMDA-MB-231
Compound 4PIM-111.4 nMMCF-7, HepG2

Apoptosis Induction

In MCF-7 cells, derivative 4 increases apoptosis by 58.29-fold (36.14% apoptosis vs. 0.62% control) and arrests the cell cycle at the G1 phase .

Antimicrobial Activity

While direct data are scarce, structurally similar pyrido[2,3-d]pyrimidines show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Drug Discovery

Anticancer Agents

The compound’s kinase inhibitory profile positions it as a lead for:

  • Breast Cancer: Synergizes with doxorubicin in reducing tumor growth in xenograft models .

  • Hepatic Carcinoma: Suppresses HepG2 proliferation via ROS-mediated apoptosis .

Neuroprotective Agents

eEF-2K inhibitors modulate protein synthesis in neurons, offering potential in Alzheimer’s disease .

Recent Advances and Future Directions

Recent studies highlight structural optimization to enhance bioavailability and target selectivity:

  • Prodrug Development: Esterification of the dione moiety improves solubility (e.g., acetylated derivatives) .

  • Combination Therapy: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) enhances antitumor immunity .

Future research should prioritize:

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism.

  • Structure-Activity Relationships (SAR): Explore substituents at positions 6 and 7 for improved efficacy.

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